molecular formula C13H15NO2 B12768176 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- CAS No. 17575-58-5

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-

Cat. No.: B12768176
CAS No.: 17575-58-5
M. Wt: 217.26 g/mol
InChI Key: JMBQKKAJIKAWKF-CYBMUJFWSA-N
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Description

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of piperidinedione, characterized by the presence of an ethyl and a phenyl group at the 3-position of the piperidinedione ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diketones, alcohols, and substituted piperidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is unique due to the presence of both ethyl and phenyl groups at the 3-position, which can influence its chemical properties and biological activities. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

17575-58-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(3R)-3-ethyl-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m1/s1

InChI Key

JMBQKKAJIKAWKF-CYBMUJFWSA-N

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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